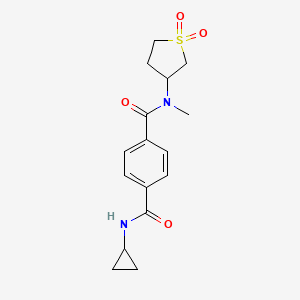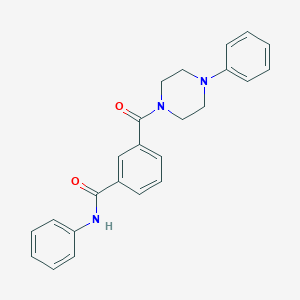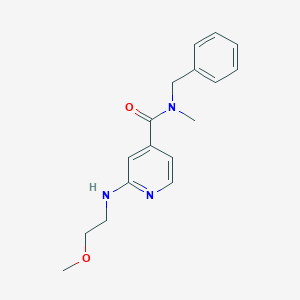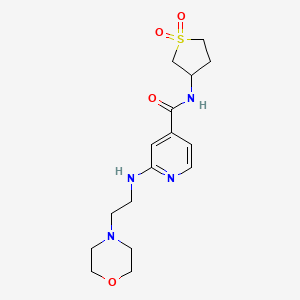![molecular formula C19H25N3O2 B6636640 N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)
N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide, also known as DMPEA-4-C or MEPEA, is a chemical compound that belongs to the class of pyridine carboxamide derivatives. It has been studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide acts as a selective agonist for the sigma-1 receptor, which is a transmembrane protein that is widely expressed in the central and peripheral nervous systems. Activation of the sigma-1 receptor has been shown to modulate various cellular processes, including calcium signaling, ion channel activity, and neurotransmitter release. N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide has been shown to enhance the activity of the sigma-1 receptor, leading to increased neuronal survival and improved cognitive function.
Biochemical and Physiological Effects
N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide has been shown to have various biochemical and physiological effects, including increased synaptic plasticity, enhanced neuroprotection, and improved cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide in lab experiments is its high affinity and selectivity for the sigma-1 receptor, which allows for precise and targeted modulation of cellular processes. However, one limitation is the lack of long-term safety data, as N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide has not been extensively studied in vivo.
Orientations Futures
There are several potential future directions for the study of N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on other physiological processes, such as immune function and cardiovascular function. Additionally, more research is needed to determine the long-term safety and efficacy of N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide in vivo.
Méthodes De Synthèse
The synthesis of N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide involves the reaction of 2-(2-methoxyphenyl)ethylamine with diethylpyridine-4-carboxylate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain a white crystalline solid.
Applications De Recherche Scientifique
N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide has been studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes. N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-4-22(5-2)19(23)16-11-13-21-18(14-16)20-12-10-15-8-6-7-9-17(15)24-3/h6-9,11,13-14H,4-5,10,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEJQXQLCZMEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC=C1)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(3-Chloro-4-methyl-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B6636574.png)
![N-(1,1-dioxothiolan-3-yl)-1-(pyrrolidine-1-carbonyl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B6636579.png)
![6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6636580.png)


![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6636633.png)

![Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636650.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)